REACTION_CXSMILES
|
[ClH:1].[C:2]1([CH:8]([N:14]2[CH2:19][CH2:18][S:17][CH2:16][CH2:15]2)[C:9]([O:11]CC)=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCOCC1>[ClH:1].[C:2]1([CH:8]([N:14]2[CH2:15][CH2:16][S:17][CH2:18][CH2:19]2)[C:9]([OH:11])=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for additional 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetonitrile
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(C(=O)O)N1CCSCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 34.4% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |